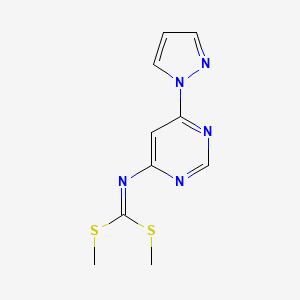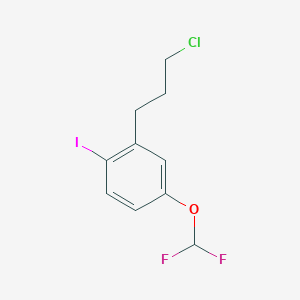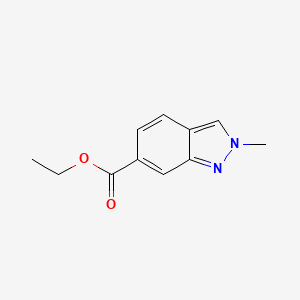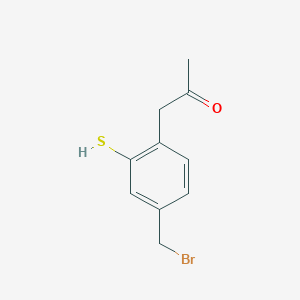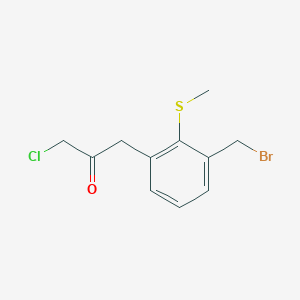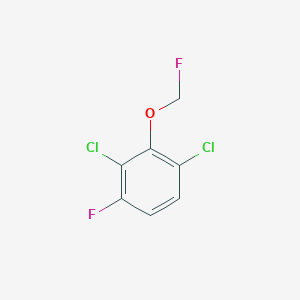
1,3-Dichloro-4-fluoro-2-(fluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dichloro-4-fluoro-2-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4Cl2F2O. It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms, one fluorine atom, and one fluoromethoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dichloro-4-fluoro-2-(fluoromethoxy)benzene can be synthesized through various methods, including:
Halogenation: Starting from a benzene derivative, selective halogenation can introduce chlorine and fluorine atoms at specific positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation and methoxylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
化学反应分析
Types of Reactions
1,3-Dichloro-4-fluoro-2-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium fluoride, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functional groups on the benzene ring.
科学研究应用
1,3-Dichloro-4-fluoro-2-(fluoromethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-substrate interactions and the development of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,3-Dichloro-4-fluoro-2-(fluoromethoxy)benzene involves its interaction with various molecular targets and pathways. The presence of halogen atoms and the fluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological processes, making the compound useful in the study of biochemical pathways and the development of therapeutic agents.
相似化合物的比较
Similar Compounds
1,3-Dichloro-4-fluorobenzene: Lacks the fluoromethoxy group, making it less reactive in certain substitution reactions.
1,3-Dichloro-2-fluoro-4-methoxybenzene: Contains a methoxy group instead of a fluoromethoxy group, which can alter its reactivity and biological activity.
1,3-Dichloro-4-fluoro-2-methoxybenzene: Similar structure but with different substituents, leading to variations in chemical and biological properties.
Uniqueness
1,3-Dichloro-4-fluoro-2-(fluoromethoxy)benzene is unique due to the presence of both chlorine and fluorine atoms, as well as the fluoromethoxy group. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in various scientific and industrial applications.
属性
分子式 |
C7H4Cl2F2O |
|---|---|
分子量 |
213.01 g/mol |
IUPAC 名称 |
1,3-dichloro-4-fluoro-2-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H4Cl2F2O/c8-4-1-2-5(11)6(9)7(4)12-3-10/h1-2H,3H2 |
InChI 键 |
XYTATENMPRJDRY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1F)Cl)OCF)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


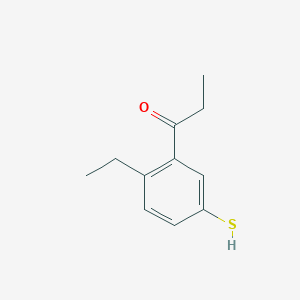
![tert-Butyl 4-amino-2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B14045888.png)
